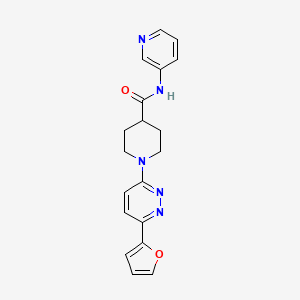

1-(6-(furan-2-yl)pyridazin-3-yl)-N-(pyridin-3-yl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

1-[6-(furan-2-yl)pyridazin-3-yl]-N-pyridin-3-ylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O2/c25-19(21-15-3-1-9-20-13-15)14-7-10-24(11-8-14)18-6-5-16(22-23-18)17-4-2-12-26-17/h1-6,9,12-14H,7-8,10-11H2,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJGKGEHGDHKCQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NC2=CN=CC=C2)C3=NN=C(C=C3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(6-(furan-2-yl)pyridazin-3-yl)-N-(pyridin-3-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the furan and pyridazine intermediates, followed by their coupling with the piperidine derivative. Common reaction conditions include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow processes and optimizing reaction parameters for cost-effectiveness and efficiency.

Chemical Reactions Analysis

1-(6-(furan-2-yl)pyridazin-3-yl)-N-(pyridin-3-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using nucleophilic or electrophilic reagents.

Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield its constituent fragments.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(6-(furan-2-yl)pyridazin-3-yl)-N-(pyridin-3-yl)piperidine-4-carboxamide has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

Industry: The compound is investigated for its use in the development of new materials, such as polymers and catalysts, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(6-(furan-2-yl)pyridazin-3-yl)-N-(pyridin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Systems

- Pyridazine vs. Pyridine/Dihydropyridine :

The pyridazine core (two adjacent nitrogen atoms) in the target compound contrasts with pyridine (one nitrogen) in analogs like N-(2-chloro-6-(dimethoxymethyl)pyridin-3-yl)pivalamide or dihydropyridine in AZ257 and AZ331 . Pyridazine’s higher nitrogen content may improve solubility and hydrogen-bonding capacity compared to pyridine, but its planar rigidity could reduce conformational flexibility during target binding.

Substituent Analysis

- Furan-2-yl Group: The furan substituent in the target compound is smaller and less lipophilic than bulkier groups like naphthyl in (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide or bromophenyl in AZ257 .

- Piperidine-4-carboxamide Variations: The N-(pyridin-3-yl) group distinguishes the target compound from analogs with substituents like 4-fluorobenzyl or biphenyl (e.g., N-([1,1’-Biphenyl]-4-yl)-1-((3-hydroxypyridin-2-yl)methyl)piperidine-3-carboxamide ).

Pharmacological and Physicochemical Properties

A hypothetical comparison of key properties is summarized below:

*Estimated using computational tools (e.g., ChemDraw).

Bioactivity Insights :

The naphthyl-substituted piperidine carboxamide in demonstrated SARS-CoV-2 inhibition, suggesting that bulky aromatic groups may enhance viral protease binding . In contrast, the target compound’s furan and pyridazine groups might favor interactions with smaller binding pockets, such as those in kinases or GPCRs.Metabolic Stability : Furan-containing compounds like AZ257 are prone to oxidative metabolism, which could limit the target compound’s half-life compared to analogs with methoxy or halogenated substituents.

Biological Activity

1-(6-(furan-2-yl)pyridazin-3-yl)-N-(pyridin-3-yl)piperidine-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Antimicrobial Properties

Recent studies have indicated that compounds similar to 1-(6-(furan-2-yl)pyridazin-3-yl)-N-(pyridin-3-yl)piperidine-4-carboxamide exhibit significant antimicrobial activity. For example, derivatives of pyridazine have shown efficacy against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 µM, indicating strong potential as anti-tubercular agents .

Inhibition of Enzymatic Activity

The compound's mechanism of action may involve the inhibition of specific enzymes. Research has highlighted the ability of related compounds to inhibit monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters. For instance, some pyridazinone derivatives demonstrated potent MAO-B inhibitory activity with IC50 values as low as 0.013 µM .

Cytotoxicity Studies

Cytotoxicity assessments reveal that while certain derivatives can induce cell death at higher concentrations, others remain nontoxic at therapeutic doses. For instance, one study indicated that a related compound did not exhibit cytotoxic effects at any tested concentration, suggesting a favorable safety profile for further development .

Table 1: Biological Activity Summary

| Compound Name | Target Pathogen/Enzyme | IC50 (µM) | Remarks |

|---|---|---|---|

| Pyridazinone Derivative | Mycobacterium tuberculosis | 1.35 - 2.18 | Significant anti-tubercular activity |

| MAO-B Inhibitor | MAO-B Enzyme | 0.013 | Potent inhibitor |

| Related Compound | HEK-293 Cells | >100 | Nontoxic at therapeutic doses |

Case Study 1: Anti-Tubercular Activity

In a study focused on developing new anti-tubercular agents, several derivatives were synthesized and tested against Mycobacterium tuberculosis. The most active compounds were found to have IC90 values ranging from 3.73 to 4.00 µM, demonstrating their potential in tuberculosis treatment .

Case Study 2: MAO Inhibition

A series of pyridazinone derivatives were designed and evaluated for their ability to inhibit MAO-A and MAO-B enzymes. Among them, one compound exhibited an IC50 value of 0.013 µM for MAO-B, highlighting its potential as a therapeutic agent in managing neurological disorders associated with monoamine dysregulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.